![molecular formula C7H4BrIN2 B1449065 5-Bromo-3-iodo-imidazo[1,2-a]pyridine CAS No. 1823380-39-7](/img/structure/B1449065.png)
5-Bromo-3-iodo-imidazo[1,2-a]pyridine
Overview
Description
5-Bromo-3-iodo-imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrIN2 . It falls within the class of heterocyclic compounds and exhibits interesting properties due to its fused imidazo-pyridine ring system. The compound is an off-white solid and has a molecular weight of approximately 322.93 g/mol .
Synthesis Analysis
The synthesis of 5-Bromo-3-iodo-imidazo[1,2-a]pyridine can be achieved through various methods. One notable approach is the solvent- and catalyst-free synthesis , which offers an eco-friendly alternative. Researchers have reported the condensation of suitable precursors to form this heterocyclic compound . Further exploration of synthetic routes and optimization is essential for efficient production.
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-iodo-imidazo[1,2-a]pyridine consists of a fused imidazo-pyridine ring system, with bromine and iodine substituents at specific positions. The arrangement of atoms and bonds within the ring influences its reactivity and properties. Crystallographic studies provide insights into the precise geometry and bond angles .
Scientific Research Applications
Medicinal Chemistry: Antituberculosis Agents
5-Bromo-3-iodo-imidazo[1,2-a]pyridine derivatives have been explored for their potential as antituberculosis agents. Some analogues exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis . The structural motif of imidazo[1,2-a]pyridine is recognized for its broad spectrum of biological activity, making it a valuable scaffold in drug discovery.
Material Science: Optoelectronic Devices
In material science, this compound is utilized for its structural characteristics that are beneficial in the development of optoelectronic devices . Its stability and photophysical properties make it suitable for applications that require precise electronic performance.
Sensors: Chemical Detection
Imidazo[1,2-a]pyridine frameworks, including 5-Bromo-3-iodo-imidazo[1,2-a]pyridine, are used in the development of chemical sensors . These sensors can detect various substances due to the compound’s reactivity and the ability to produce a measurable response upon interaction with the target analyte.
Anti-Cancer Research: Drug Development
The imidazo[1,2-a]pyridine scaffold is being investigated for its use in anti-cancer drug development. Its derivatives have been synthesized and evaluated for anticancer activity against specific cancer cell lines . The modification of the core structure allows for the optimization of its pharmacological properties.
Imaging: Confocal Microscopy
Derivatives of 5-Bromo-3-iodo-imidazo[1,2-a]pyridine are reported to be useful as emitters for confocal microscopy and imaging . These compounds can be designed to emit at specific wavelengths, making them valuable tools for biological imaging applications.
Pharmaceutical Field: Drug Prejudice Scaffold
The imidazo[1,2-a]pyridine core is considered a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is a key structure in the synthesis of various pharmaceuticals, owing to its favorable interaction with biological targets.
properties
IUPAC Name |
5-bromo-3-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOYQYSQYCGGBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-imidazo[1,2-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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